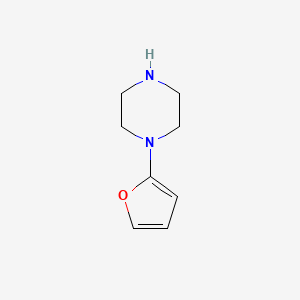

1-(Furan-2-yl)piperazine

Description

Historical Context and Evolution in Medicinal Chemistry

The journey of furan (B31954) derivatives in science began in 1780 with the discovery of 2-furoic acid by Carl Wilhelm Scheele. utripoli.edu.ly However, it was not until 1901 that the structure of furfural (B47365), a key furan derivative, was elucidated by the German chemist Carl Harries. utripoli.edu.ly Since then, the furan nucleus has been identified in numerous natural products and has become a staple in synthetic medicinal chemistry. derpharmachemica.com

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a more modern but equally impactful scaffold in drug discovery. nih.gov Its prevalence has surged in recent decades, and it is now recognized as a "privileged structure" due to its frequent appearance in clinically successful drugs. nih.govmdpi.com An analysis of drugs approved by the U.S. Food and Drug Administration (FDA) between 2012 and 2023 revealed that 36 contain a piperazine ring system. thieme-connect.com The evolution of synthetic methodologies has made the incorporation of the piperazine moiety into complex molecules increasingly efficient, solidifying its role in modern drug design. nih.govmdpi.com

Significance of the Furan Ring as a Pharmacophore

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. chemenu.com This structure imparts several properties that make it a valuable pharmacophore, a molecular feature responsible for a drug's pharmacological activity. The oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets like enzymes and receptors. researchgate.net Furthermore, the aromatic nature of the furan ring allows for various chemical modifications, enabling the fine-tuning of a compound's biological and physicochemical properties. ijabbr.com

Furan derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, antifungal, and anticancer properties. utripoli.edu.lyijabbr.comwisdomlib.org This versatility has led to the incorporation of the furan moiety into a number of widely used medications.

Table 1: Examples of Furan-Containing Drugs and Their Therapeutic Applications

| Drug Name | Therapeutic Application |

| Ranitidine | Anti-ulcer |

| Rofecoxib | Anti-inflammatory |

| Cefuroxime | Antibacterial |

| Nitrofurantoin | Antibacterial |

| Amiodarone | Antiarrhythmic |

This table presents a selection of drugs containing a furan ring to illustrate the moiety's therapeutic relevance.

Significance of the Piperazine Ring as a Pharmacophore

The piperazine ring is considered one of the most important nitrogen-containing heterocycles in drug discovery. mdpi.com Its six-membered ring with two nitrogen atoms provides a unique combination of structural and chemical properties. The nitrogen atoms can be easily functionalized, allowing for the attachment of various substituents to modulate a compound's activity and selectivity. researchgate.net

One of the key advantages of the piperazine moiety is its ability to improve the pharmacokinetic profile of drug candidates. nih.gov The basic nature of the nitrogen atoms often leads to increased water solubility, which can enhance a drug's bioavailability. mdpi.com The piperazine ring can also act as a linker or scaffold, orienting other pharmacophoric groups in a specific spatial arrangement to optimize their interaction with a biological target. mdpi.com Due to these favorable properties, the piperazine ring is a component of numerous blockbuster drugs across various therapeutic areas. mdpi.com

Table 2: Prominent Piperazine-Containing Drugs and Their Primary Uses

| Drug Name | Primary Use |

| Sildenafil | Erectile dysfunction |

| Cetirizine | Antihistamine |

| Imatinib | Anticancer |

| Aripiprazole | Antipsychotic |

| Venetoclax | Anticancer |

This table highlights some of the well-known drugs that feature a piperazine scaffold, demonstrating its broad applicability in medicine. nih.govmdpi.comthieme-connect.com

Rationale for Investigating Furan-Piperazine Conjugates

The strategy of combining two or more pharmacophores into a single molecule, known as molecular hybridization, is a powerful approach in drug discovery. The rationale for investigating furan-piperazine conjugates stems from the potential to create novel compounds with enhanced or synergistic biological activities. chemenu.comrsc.org

By linking the furan ring, a known source of diverse bioactivities, with the piperazine moiety, which can improve physicochemical properties and provide additional binding interactions, researchers aim to develop new therapeutic agents. acs.org The piperazine component can be readily modified to explore the structure-activity relationship (SAR) of these conjugates, allowing for the optimization of their potency and selectivity. researchgate.net

Research into furan-piperazine derivatives has explored their potential in various therapeutic areas. For instance, certain 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine derivatives have been synthesized and evaluated for their antidepressant and antianxiety activities. utripoli.edu.lyresearchgate.net Other studies have focused on the synthesis of furan-piperazine compounds as potential anticancer and antimicrobial agents. The synthesis of these conjugates often involves reacting a furan derivative with a piperazine derivative through methods like nucleophilic substitution or addition-elimination reactions. bas.bg This synthetic accessibility, combined with the promising biological activities of the individual components, provides a strong impetus for the continued investigation of furan-piperazine conjugates like 1-(Furan-2-yl)piperazine.

Structure

3D Structure

Properties

CAS No. |

212897-82-0 |

|---|---|

Molecular Formula |

C8H12N2O |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

1-(furan-2-yl)piperazine |

InChI |

InChI=1S/C8H12N2O/c1-2-8(11-7-1)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 |

InChI Key |

CYNXYQWCYHOAOY-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1)C2=CC=CO2 |

Canonical SMILES |

C1CN(CCN1)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies for Furan Piperazine Conjugates

Synthetic Routes to 1-(Furoyl)piperazine Derivatives

The most direct connection between a furan (B31954) and piperazine (B1678402) ring is through a carbonyl group, forming an amide linkage. This creates the 1-(2-furoyl)piperazine (B32637) core structure, a key intermediate for more complex molecules. bohrium.comsigmaaldrich.commdpi.com The primary methods for achieving this are direct acylation using activated carboxylic acid derivatives.

Acylation and Carbonyl Linkage Formation

The standard and most widely employed method for synthesizing 1-(2-furoyl)piperazine is the acylation of piperazine with an activated form of 2-furoic acid, most commonly 2-furoyl chloride. This reaction is a classic nucleophilic acyl substitution where the secondary amine of the piperazine ring attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride leaving group.

The reaction is typically performed in an inert organic solvent, such as dichloromethane (B109758) (DCM), chloroform (B151607), or benzene (B151609). prepchem.com To neutralize the hydrochloric acid generated as a byproduct, a base is required. Triethylamine (B128534) (TEA) is frequently used for this purpose. The reaction generally proceeds at room temperature or with gentle cooling to control the exothermic reaction. prepchem.com One of the challenges in this synthesis is preventing the formation of the disubstituted byproduct, 1,4-bis(2-furoyl)piperazine. google.com This can often be controlled by using an excess of piperazine or by carefully controlling the stoichiometry and reaction conditions. google.com

For instance, one procedure involves refluxing 5-(4-chlorophenyl)-2-furoic acid with thionyl chloride in benzene to generate the acid chloride in situ. prepchem.com This is then added dropwise to a cooled mixture of a piperazine derivative and triethylamine in benzene, yielding the final acylated product after workup. prepchem.com

Table 1: Acylation of Piperazine with 2-Furoyl Chloride Derivatives This table is interactive and can be sorted by clicking on the headers.

| Piperazine Reactant | Acyl Chloride | Solvent | Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| N-(3-bromophenyl)-piperazine | 5-(4-Chlorophenyl)-2-furoyl chloride | Benzene | Triethylamine | Not Specified | prepchem.com |

| Piperazine monohydrobromide | 1-(2-furoyl)piperazine-2-carboxamide chloride | EtOH-THF | Not Specified | Moderate | acs.org |

| Piperazine | 2-Furoyl chloride | Dichloromethane (DCM) | Triethylamine | >80% |

Reactions Involving 2-Furoyl Anhydride (B1165640) and Piperazine

An alternative to using acyl chlorides is the reaction of piperazine with 2-furoyl anhydride. google.com This method avoids the generation of corrosive hydrochloric acid, instead producing 2-furoic acid as a byproduct. The reaction mechanism is similar, involving the nucleophilic attack of the piperazine nitrogen on one of the carbonyl carbons of the anhydride, leading to the cleavage of the anhydride bond.

This approach can be a viable route for producing 1-(2-furoyl)piperazine, which is a valuable intermediate for pharmaceuticals. google.com The crude product obtained from the reaction of piperazine with either 2-furoyl chloride or 2-furoyl anhydride can be purified by extraction with an inert organic solvent like chloroform and subsequent precipitation as a hydrochloride salt by introducing dry HCl gas. google.com

Approaches to Furan-Piperazine Hybrid Molecules with Diverse Linkers

Beyond the direct amide linkage, furan and piperazine moieties can be connected by various other chemical bridges, most notably alkyl chains. These linkers alter the geometry, flexibility, and electronic properties of the resulting molecule, giving rise to a wider range of chemical structures.

Formation of Alkyl-Linked Furan-Piperazine Systems

A common strategy to connect the furan and piperazine rings with a methylene (B1212753) (-CH2-) bridge is through reductive amination. haramaya.edu.et This powerful reaction typically involves the condensation of furfural (B47365) (furan-2-carbaldehyde) or its derivatives with a piperazine to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

The synthesis of 1-(furan-2-ylmethyl)piperazine derivatives has been accomplished using this method. haramaya.edu.et The process involves reacting furfural or 5-nitrofurfural with a substituted piperazine, such as 2-fluorophenyl piperazine or pyridinyl piperazine. haramaya.edu.et A reducing agent is required for the second step; sodium triacetoxyborohydride (B8407120) (STAB) is a mild and effective choice for this transformation. haramaya.edu.et This method has been successfully used to create libraries of furan-piperazine hybrids for biological screening. haramaya.edu.et Electrochemical methods have also been explored for the reductive amination of furfural-based intermediates. researchgate.net

Table 2: Synthesis of Alkyl-Linked Furan-Piperazines via Reductive Amination This table is interactive and can be sorted by clicking on the headers.

| Furan Aldehyde | Piperazine Derivative | Reducing Agent | Linker | Product | Reference |

|---|---|---|---|---|---|

| Furfural | 2-Fluorophenyl piperazine | Sodium Triacetoxyborohydride | Methylene | 1-(Furan-2-ylmethyl)-4-(2-fluorophenyl)piperazine | haramaya.edu.et |

| 5-Nitrofurfural | Pyridinyl piperazine | Sodium Triacetoxyborohydride | Methylene | 1-((5-Nitrofuran-2-yl)methyl)-4-(pyridin-2-yl)piperazine | haramaya.edu.et |

| Furfural | Ammonia (leads to piperidine) | Ru1CoNP/HAP catalyst, H2 | Methylene (intermediate) | Piperidine (via ring rearrangement) | nih.govresearchgate.net |

Construction via Multi-Component Reactions

Multi-component reactions (MCRs) offer a highly efficient strategy for assembling complex molecules like furan-piperazine hybrids in a single pot, enhancing atom economy and reducing synthesis time. nih.govtubitak.gov.tr The Ugi four-component reaction (U-4CR) is a prominent example used to generate piperazine-containing scaffolds. nih.govresearchgate.net

In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form an α-acylaminoamide adduct. researchgate.net By carefully selecting starting materials that contain furan or piperazine moieties, complex hybrids can be constructed. For example, Ugi adducts can undergo subsequent intramolecular cyclization reactions to form piperazine-2,5-diones. frontiersin.orgjsynthchem.com While direct synthesis of 1-(furan-2-yl)piperazine via a standard Ugi reaction is not typical, the reaction is a powerful tool for creating diverse libraries of related structures. For instance, a tandem Ugi/Diels-Alder reaction sequence using (E)-3-(furan-2-yl)acrylaldehyde has been developed to create complex furo-isoindole cores. researchgate.net

Cyclization and Condensation Strategies (e.g., Claisen Schmidt, Mannich)

Classic condensation and cyclization reactions provide another avenue for building furan-piperazine conjugates, often resulting in complex heterocyclic systems where the furan and piperazine are part of a larger molecular framework.

The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds. wikipedia.org In the context of furan-piperazine synthesis, it typically involves the reaction of 2-acetylfuran (B1664036) with an aromatic aldehyde in the presence of a base (e.g., sodium hydroxide) to form a chalcone (B49325), specifically a 1-(furan-2-yl)-3-arylprop-2-en-1-one. researchgate.netresearchgate.netresearchgate.net This chalcone serves as a key intermediate.

Following the condensation, the piperazine moiety is often introduced via a Mannich reaction . ias.ac.incore.ac.uk The chalcone intermediate can first be cyclized, for example with hydroxylamine (B1172632) hydrochloride to form a 3-(furan-2-yl)-5-aryl-4,5-dihydro-1,2-oxazole. researchgate.netresearchgate.net This isoxazoline (B3343090) intermediate, which possesses an acidic proton, can then undergo a Mannich reaction with formaldehyde (B43269) and a piperazine derivative (like N-methyl piperazine) to yield the final, complex target molecule. researchgate.netresearchgate.net This multi-step, one-pot or sequential approach allows for the construction of elaborate structures incorporating the furan and piperazine rings. researchgate.netvulcanchem.com

Table 3: Multi-step Synthesis via Condensation and Cyclization This table is interactive and can be sorted by clicking on the headers.

| Step | Reaction Type | Key Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | Claisen-Schmidt Condensation | 2-Acetylfuran, Aromatic Aldehyde, Base (NaOH) | 1-(Furan-2-yl)-3-arylprop-2-en-1-one (Chalcone) | researchgate.netresearchgate.net |

| 2 | Cyclization | Chalcone, Hydroxylamine Hydrochloride | 3-(Furan-2-yl)-5-aryl-4,5-dihydro-1,2-oxazole | researchgate.netresearchgate.net |

Advanced Synthetic Techniques in Furan-Piperazine Chemistry

The synthesis of furan-piperazine conjugates, particularly this compound, has benefited significantly from the development of advanced synthetic methodologies. These techniques offer improvements in efficiency, yield, and reaction conditions over more traditional methods. The focus here is on two prominent advanced techniques: microwave-assisted synthesis and modern catalytic methods for carbon-nitrogen (C-N) bond formation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. By utilizing microwave irradiation, this technique provides rapid and efficient heating, often leading to dramatically reduced reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govnih.gov The synthesis of heterocyclic compounds, including furan and piperazine derivatives, has been shown to be particularly amenable to microwave conditions. scipublications.comresearchgate.net

Research has demonstrated that the condensation of furan-2-carboxaldehydes with active methylene compounds can be effectively carried out using microwave irradiation, significantly shortening reaction times. researchgate.net For instance, the synthesis of various furfurylidene derivatives under microwave irradiation at a power of 400 W was completed in just 3-4 minutes. researchgate.net Similarly, novel procedures for preparing monosubstituted piperazines have been developed that leverage microwave acceleration, transitioning from simple batch techniques to more efficient flow microwave reactors. nih.gov

In the context of related structures, the synthesis of (4-(5-(2-Fluorophenyl)-1H-1,2,4-triazol-3-yl)piperazin-1-yl)(furan-3-yl)methanone was achieved using microwave irradiation, highlighting the applicability of this technique for creating complex molecules containing both furan and piperazine moieties. scipublications.com These studies collectively underscore the potential of microwave-assisted methods to enhance the synthesis of this compound and its derivatives by providing a faster and more efficient route to these valuable compounds. vulcanchem.com

Table 1: Examples of Microwave-Assisted Synthesis of Furan and Piperazine Derivatives

| Reactants | Product Type | Microwave Power | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| Furfural, Active Methylene Compounds | Furfurylidene Derivatives | 400 W | 3-4 min | High | researchgate.net |

| Piperazine Substituted Nitrile, Hydrazide | Furan-Piperazine-Triazole Conjugate | Not Specified | Short | Good | scipublications.com |

| Protonated Piperazine, Various Reagents | Monosubstituted Piperazines | Not Specified | Accelerated | High | nih.gov |

Catalytic Methods for C-N Bond Formation

The formation of the C-N bond between the furan ring and the piperazine nitrogen is the key step in the synthesis of this compound. Modern catalytic chemistry offers several powerful strategies to accomplish this transformation with high efficiency and selectivity.

Reductive Amination: Reductive amination is a highly effective method for forming C-N bonds. This reaction typically involves the condensation of a carbonyl compound (like furfural, derived from furan) with an amine (piperazine) to form an imine or enamine intermediate, which is then reduced in situ to the desired amine product. mdpi.com Heterogeneous catalysts are often employed to facilitate the reduction step. For example, nickel-based catalysts such as Ni/SBA-15 have shown high selectivity in the reductive amination of furanic aldehydes. mdpi.com Continuous-flow processes using catalytic hydrogenation have also been developed for reductive amination, offering advantages in safety and scalability. nih.gov In one such system, an aldehyde was reacted with piperazine and hydrogenated over a packed-bed catalyst to afford the C-N coupled product. nih.gov

Palladium-Catalyzed Cross-Coupling: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a cornerstone of modern C-N bond formation. acs.org These methods allow for the direct coupling of an aryl halide or pseudohalide (e.g., 2-bromofuran (B1272941) or 2-chlorofuran) with an amine (piperazine). The versatility of this chemistry allows for the construction of a wide array of arylated amines. acs.org Research has shown the successful coupling of piperazine with ortho-substituted aryl bromides using a palladium catalyst with a specialized phosphine (B1218219) ligand (L6) in a polar aprotic solvent. acs.org Furthermore, palladium catalysis enables modular syntheses of highly substituted piperazines through the cyclization of diamines with propargyl units, demonstrating the power of this approach in constructing complex nitrogen heterocycles. acs.org The choice of ligand is crucial for the success of these reactions, influencing catalyst activity and selectivity. acs.org

Table 2: Comparison of Catalytic Methods for C-N Bond Formation

| Method | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Reductive Amination | Ni/SBA-15, H₂ | Furanic Aldehydes, Amines | High selectivity, utilizes heterogeneous catalysts. | mdpi.com |

| Reductive Amination (Flow) | 5% Pt/C, H₂ | Aldehyde, Piperazine | Continuous process, avoids alkylating agents. | nih.gov |

| Buchwald-Hartwig Amination | Pd(0) / DPEphos | Aryl Halide, Diamine | Modular, high yields, rapid reaction at RT. | acs.org |

Advanced Spectroscopic and Crystallographic Characterization of Furan Piperazine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. For 1-(Furan-2-yl)piperazine, both ¹H and ¹³C NMR, along with two-dimensional techniques, would provide a complete picture of its atomic connectivity and chemical environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the furan (B31954) ring and the piperazine (B1678402) ring. The furan protons typically appear in the aromatic region of the spectrum, while the piperazine protons are found in the aliphatic region.

The furan ring contains three protons, H-3, H-4, and H-5. The H-5 proton, being adjacent to the oxygen atom, is the most deshielded and would likely appear as a doublet of doublets around δ 7.3-7.4 ppm. The H-3 proton, adjacent to the nitrogen-substituted carbon, would also be a doublet of doublets, expected around δ 6.2-6.3 ppm. The H-4 proton, coupled to both H-3 and H-5, would present as a multiplet or a triplet around δ 6.0-6.1 ppm.

The piperazine ring has eight protons. The four protons on the carbons adjacent to the furan-substituted nitrogen (N-1) are expected to be deshielded and appear as a triplet around δ 3.1-3.3 ppm. The four protons on the carbons adjacent to the secondary amine nitrogen (N-4) would be slightly more shielded, appearing as a triplet around δ 2.9-3.1 ppm. The NH proton of the piperazine ring would likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-5 (Furan) | 7.3 - 7.4 | dd |

| H-3 (Furan) | 6.2 - 6.3 | dd |

| H-4 (Furan) | 6.0 - 6.1 | t |

| -CH₂- (Piperazine, adjacent to N-1) | 3.1 - 3.3 | t |

| -CH₂- (Piperazine, adjacent to N-4) | 2.9 - 3.1 | t |

| -NH- (Piperazine) | Variable | br s |

Note: Predicted values are based on the analysis of similar N-arylpiperazine and 2-substituted furan compounds. 'dd' denotes doublet of doublets, 't' denotes triplet, and 'br s' denotes broad singlet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the furan and piperazine carbons.

The furan ring has four carbons. The carbon attached to the nitrogen (C-2) would be the most deshielded of the furan carbons, with an expected chemical shift in the range of δ 158-160 ppm. The other furan carbons (C-3, C-4, and C-5) would appear in the region of δ 105-145 ppm. Specifically, C-5 is anticipated around δ 140-142 ppm, C-3 around δ 110-112 ppm, and C-4 around δ 105-107 ppm.

The piperazine ring contains two sets of chemically non-equivalent carbons. The carbons attached to the furan-substituted nitrogen (N-1) are expected to resonate around δ 50-55 ppm. The carbons adjacent to the secondary amine nitrogen (N-4) would be found at a slightly upfield position, around δ 45-50 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 (Furan) | 158 - 160 |

| C-5 (Furan) | 140 - 142 |

| C-3 (Furan) | 110 - 112 |

| C-4 (Furan) | 105 - 107 |

| -CH₂- (Piperazine, adjacent to N-1) | 50 - 55 |

| -CH₂- (Piperazine, adjacent to N-4) | 45 - 50 |

Note: Predicted values are based on the analysis of similar N-arylpiperazine and 2-substituted furan compounds.

Two-Dimensional NMR Techniques for Structural Confirmation

To definitively assign the proton and carbon signals and confirm the structure of this compound, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed.

A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show correlations between the adjacent furan protons (H-3 with H-4, and H-4 with H-5), and also between the protons on adjacent carbons within the piperazine ring if they were non-equivalent.

An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would allow for the unambiguous assignment of each carbon signal based on the previously assigned proton signals. For example, the proton signal at δ 7.3-7.4 ppm would correlate with the carbon signal at δ 140-142 ppm, confirming the assignment of C-5 and H-5.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and ATR-IR, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the furan and piperazine moieties. The furan ring would exhibit C-H stretching vibrations above 3100 cm⁻¹, and characteristic C=C stretching vibrations in the 1500-1600 cm⁻¹ region. The C-O-C stretching of the furan ring typically appears as a strong band around 1000-1100 cm⁻¹.

The piperazine ring would show C-H stretching vibrations of its methylene (B1212753) groups in the 2800-3000 cm⁻¹ range. A key feature would be the N-H stretching vibration of the secondary amine, which is expected as a moderate to weak band in the 3200-3400 cm⁻¹ region. The C-N stretching vibrations would be observed in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (Piperazine) | 3200 - 3400 | Medium-Weak |

| C-H Stretch (Furan) | > 3100 | Medium |

| C-H Stretch (Piperazine) | 2800 - 3000 | Medium-Strong |

| C=C Stretch (Furan) | 1500 - 1600 | Medium |

| C-N Stretch (Piperazine) | 1200 - 1350 | Medium-Strong |

| C-O-C Stretch (Furan) | 1000 - 1100 | Strong |

Note: Predicted values are based on characteristic group frequencies.

Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy

Attenuated Total Reflection (ATR) is a sampling technique that can be used with FT-IR spectroscopy, and it is particularly useful for analyzing solid and liquid samples directly without extensive preparation. The ATR-IR spectrum of this compound would be expected to show the same characteristic absorption bands as the traditional FT-IR spectrum. However, the relative intensities of the peaks might differ slightly due to the nature of the ATR measurement, which probes the surface of the sample. The key diagnostic peaks, such as the N-H stretch, the furan C-H and C=C stretches, and the C-O-C stretch, would all be readily identifiable. This technique would be a rapid and convenient method for confirming the presence of the key functional groups in the compound.

Mass Spectrometry

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern.

Electrospray ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecular ion [M+H]⁺ with minimal fragmentation. For this compound (molar mass: 166.22 g/mol ), the ESI-MS spectrum is expected to show a prominent peak at an m/z of approximately 167.23, corresponding to the [C₉H₁₄N₂O + H]⁺ ion. This technique is particularly useful for confirming the molecular weight of the compound. Studies on related furoylpiperazine derivatives have demonstrated the utility of ESI-MS in identifying the molecular ion peak. bas.bg

Electron ionization (EI) is a hard ionization technique that leads to extensive fragmentation of the molecule. The resulting mass spectrum provides a fingerprint of the compound's structure. The molecular ion peak (M⁺˙) for this compound would be observed at an m/z of 166. The relative abundance of the molecular ion may be low due to the facile fragmentation of the molecule.

The fragmentation pattern in EI-MS is crucial for confirming the structure of this compound. The fragmentation is expected to occur at the weakest bonds and lead to the formation of stable carbocations and radical cations. The primary fragmentation pathways for piperazine derivatives often involve cleavage of the bonds adjacent to the nitrogen atoms. xml-journal.netresearchgate.nettandfonline.com

Key expected fragmentation pathways for this compound include:

Cleavage of the furan-CH₂ bond: This would lead to the formation of a stable furfuryl cation at m/z 81 and a piperazine radical cation at m/z 85.

Ring opening of the piperazine moiety: Cleavage of the C-C and C-N bonds within the piperazine ring can lead to a series of smaller fragment ions. Common fragments for piperazine rings are observed at m/z 42, 56, and 70, corresponding to various ethylene (B1197577) and ethyleneimine fragments. xml-journal.net

Loss of a hydrogen atom: The molecular ion can lose a hydrogen atom to form an [M-H]⁺ ion at m/z 165.

Table 2: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 166 | [C₉H₁₄N₂O]⁺˙ (Molecular Ion) |

| 137 | [M - C₂H₅N]⁺ |

| 95 | [C₅H₃O-CH₂]⁺ |

| 81 | [C₅H₅O]⁺ (Furfuryl cation) |

| 85 | [C₄H₉N₂]⁺ (Piperazine fragment) |

| 56 | [C₃H₆N]⁺ (Piperazine ring fragment) |

Note: This table represents a predictive fragmentation pattern based on the known mass spectrometric behavior of furan and piperazine compounds.

Electron Ionization Mass Spectrometry (EI-MS)

X-ray Diffraction Studies

While a specific single-crystal X-ray structure for this compound has not been reported in the literature, extensive crystallographic studies of various piperazine derivatives consistently reveal that the piperazine ring adopts a chair conformation in the solid state. tandfonline.commdpi.comresearchgate.netiucr.orguomphysics.net This is the most stable conformation as it minimizes steric and torsional strain.

It is therefore highly probable that the piperazine ring in this compound also exists in a chair conformation. In this conformation, the furan-2-yl substituent would likely occupy an equatorial position to minimize steric hindrance. The hydrogen atom on the secondary amine of the piperazine ring would also likely be in an equatorial position.

Table 3: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value/System | Basis of Prediction |

| Crystal System | Monoclinic or Orthorhombic | Common for piperazine derivatives |

| Space Group | P2₁/c or similar centrosymmetric group | Common for piperazine derivatives |

| Conformation | Chair | Minimization of steric strain |

| Substituent Position | Equatorial | Minimization of steric hindrance |

Note: The crystallographic parameters are predictions based on the analysis of a wide range of published structures for piperazine-containing compounds.

Elemental Microanalysis for Compositional Verification

Elemental microanalysis is a fundamental analytical technique employed in the characterization of newly synthesized compounds, including derivatives of this compound. This method provides quantitative information on the elemental composition of a sample, which is crucial for verifying its empirical formula. By comparing the experimentally determined mass percentages of elements—typically carbon (C), hydrogen (H), and nitrogen (N), and occasionally sulfur (S)—with the theoretically calculated values for the proposed molecular structure, researchers can confirm the purity and elemental integrity of the synthesized molecule. biointerfaceresearch.com

In the synthesis and characterization of furan-piperazine derivatives, elemental analysis serves as a definitive checkpoint to validate the successful formation of the target compound. The structures of numerous novel piperazine derivatives are routinely confirmed using this method alongside spectroscopic techniques. biointerfaceresearch.comnih.govlew.ro Research findings consistently show that the experimental values for C, H, and N are in close agreement with the calculated values, often within a narrow margin of ±0.4%, which is considered indicative of a successful synthesis and a high degree of purity. biointerfaceresearch.com

Several studies on furan-piperazine derivatives report the successful use of elemental analysis for structural elucidation. For instance, in the synthesis of a series of N-(2-methoxy-3-dibenzofuranyl)-2-(4-substituted piperazin-1-yl)acetamide derivatives, the elemental analysis results for carbon, hydrogen, and nitrogen were found to be satisfactory and in agreement with the calculated values for the proposed structures. gazi.edu.trtandfonline.com Similarly, the structures of various 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines were confirmed through elemental analysis, with the obtained data for C, H, and N aligning with the theoretical values. biointerfaceresearch.com

The following tables present detailed research findings from various studies, comparing the calculated and experimentally found elemental compositions for a range of furan-piperazine derivatives.

Research Findings on Elemental Composition

Detailed findings from the elemental analysis of several furan-piperazine derivatives are presented below. The close correlation between the calculated and found percentages validates the chemical structures of these synthesized compounds.

Table 1: Elemental Analysis Data for Substituted Furan-Piperazine Derivatives bas.bg This table details the analysis of compounds synthesized through the reaction of S-substituted-3-nitro-1,3-butadienes with 1-(2-furoyl)piperazine (B32637).

| Compound ID | Molecular Formula | Analysis | %C | %H | %N | %S |

| 5c | C₃₁H₄₈Cl₃N₃O₄S | Calculated | 55.98 | 7.27 | 6.32 | 4.82 |

| Found | 55.99 | 7.29 | 6.35 | 4.86 | ||

| 5d | C₁₅H₁₆Cl₃N₃O₄S | Calculated | - | - | - | - |

| Found | - | - | - | - |

Table 2: Elemental Analysis Data for Dibenzofuran-Piperazine Derivatives gazi.edu.trtandfonline.com This table shows the compositional verification for a series of N-(2-methoxy-3-dibenzofuranyl)-2-(4-substituted piperazin-1-yl)acetamide derivatives.

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| Example 1 | C₂₆H₂₇N₃O₄ | Calculated | 70.09 | 6.11 | 9.43 |

| Found | 70.07 | 6.18 | 9.51 | ||

| Example 2 | C₂₃H₂₃N₅O₃ | Calculated | 66.17 | 5.55 | 16.78 |

| Found | 66.24 | 5.45 | 16.80 | ||

| Example 3 | C₂₆H₂₇N₃O₃ | Calculated | 72.71 | 6.34 | 9.78 |

| Found | 72.74 | 6.45 | 9.82 |

Table 3: Elemental Analysis Data for Piperazine Hybrid Molecules lew.ro This table presents the verification data for a hybrid molecule containing a furan moiety.

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| N'-[Furan-2-ylmethylidene]-2-[4-(4-nitrophenyl)piperazin-1-yl]acetohydrazide (8) | C₁₇H₁₉N₅O₄ | Calculated | - | - | - |

| Found | - | - | - |

Table 4: Elemental Analysis Data for Furan-Containing Piperazine Precursors and Derivatives cas.cn This table includes data for a furan-containing precursor used in the synthesis of piperazine derivatives.

| Compound | Molecular Formula | Analysis | %C | %H | %N |

| N-(Furan-2-ylmethylene)-1-(1H-pyrrol-2-yl)-methanamine (HL4) | C₁₀H₁₀N₂O | Calculated | 68.95 | 5.79 | 16.08 |

| Found | 68.80 | 5.81 | 16.17 |

Table 5: Elemental Analysis Data for Thioacyl Piperazine Derivatives biointerfaceresearch.com This table provides data for 1-aryl-4-[(5-aryl-2-furyl)carbonothioyl]piperazines, confirming their elemental composition.

| Compound | Molecular Formula | Analysis | %C | %H | %N | %S |

| 1-{[5-(2,4-Dichlorophenyl)-2-furyl]carbonothioyl}-4-phenylpiperazine (5c) | C₂₁H₁₈Cl₂N₂OS | Calculated | 60.44 | 4.35 | 6.71 | 7.68 |

| Found | 60.37 | 4.31 | 6.78 | 7.63 | ||

| 1-{[5-(3,4-Dichlorophenyl)-2-furyl]carbonothioyl}-4-phenylpiperazine (5e) | C₂₁H₁₈Cl₂N₂OS | Calculated | 60.44 | 4.35 | 6.71 | 7.68 |

| Found | 60.48 | 4.33 | 6.65 | 7.77 |

Computational and Theoretical Investigations of Furan Piperazine Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to explore the fundamental electronic characteristics of 1-(Furan-2-yl)piperazine and its derivatives. These methods provide a detailed picture of the molecule's geometry, orbital energies, charge distribution, and reactive sites.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to optimize the molecular geometry of compounds to find their most stable conformation (lowest energy state). For furan-piperazine derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311G(d,p), can determine optimized structural parameters such as bond lengths, bond angles, and dihedral angles. researchgate.netnih.gov

The optimization process reveals that the piperazine (B1678402) ring typically adopts a stable chair conformation. In derivatives like 1,4-Bis(furan-2-ylcarbonyl)piperazine, X-ray crystallography has confirmed a centrosymmetric chair conformation where the furan-2-carbonyl groups are in equatorial positions, minimizing steric hindrance. DFT calculations for similar systems corroborate such experimental findings, providing a reliable theoretical model of the molecule's three-dimensional structure. researchgate.net

Table 1: Representative DFT Optimized Geometrical Parameters for a Furan-Piperazine System Note: This data is representative of typical furan (B31954) and piperazine ring structures as calculated by DFT methods. Actual values for this compound may vary slightly.

| Parameter | Bond/Angle | Typical Calculated Value |

|---|---|---|

| Bond Length (Å) | C-O (Furan) | ~1.36 Å |

| C=C (Furan) | ~1.35 - 1.43 Å | |

| C-N (Piperazine) | ~1.46 Å | |

| C-C (Piperazine) | ~1.53 Å | |

| Bond Angle (°) | C-O-C (Furan) | ~106° |

| C-N-C (Piperazine) | ~110° | |

| N-C-C (Piperazine) | ~111° |

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. mdpi.com The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. irjweb.comschrodinger.com

For furan-piperazine systems, the HOMO is typically localized on the electron-rich furan ring and the piperazine nitrogen atoms, indicating these are the primary sites for electrophilic attack. The LUMO is often distributed over the furan ring and any attached electron-withdrawing groups. The analysis of these orbitals helps explain the charge transfer interactions that can occur within the molecule. researchgate.netnih.gov The energy gap can be used to calculate global reactivity descriptors such as chemical hardness (η), softness (S), and electronegativity (χ), which further quantify the molecule's reactivity. mdpi.com

Table 2: Representative Frontier Molecular Orbital Properties for a Heterocyclic System Note: These values are illustrative for a heterocyclic compound analyzed using DFT (B3LYP method) and demonstrate the type of data generated.

| Parameter | Symbol | Typical Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | -5.98 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -3.41 |

| Energy Gap | ΔE = ELUMO - EHOMO | 2.57 |

| Ionization Potential | I ≈ -EHOMO | 5.98 |

| Electron Affinity | A ≈ -ELUMO | 3.41 |

| Chemical Hardness | η = (I-A)/2 | 1.28 |

| Chemical Softness | S = 1/η | 0.78 |

| Electronegativity | χ = (I+A)/2 | 4.70 |

In furan-piperazine systems, NBO analysis typically reveals significant delocalization from the lone pair orbitals (LP) of the furan's oxygen atom and the piperazine's nitrogen atoms to adjacent anti-bonding orbitals (π* or σ). For instance, interactions like LP(O) → π(C-C) within the furan ring and LP(N) → σ*(C-C) in the piperazine ring are common. These interactions contribute to the stability of the ring structures and influence the molecule's electronic properties. uni-rostock.de

Table 3: Representative NBO Analysis of Donor-Acceptor Interactions Note: This table illustrates typical hyperconjugative interactions and stabilization energies found in molecules containing furan and piperazine-like moieties.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) Ofuran | π* (C=C)furan | ~15-25 | Intramolecular charge transfer (Resonance) |

| LP (1) Npiperazine | σ* (C-C)piperazine | ~3-6 | Hyperconjugation |

| π (C=C)furan | π* (C=C)furan | ~18-22 | π-electron delocalization |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates the charge distribution on the molecule's surface using a color scale. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. mdpi.com

For this compound, MEP maps typically show the most negative potential around the oxygen atom of the furan ring, identifying it as a primary site for hydrogen bonding and electrophilic interactions. researchgate.net The hydrogen atoms on the piperazine nitrogen (if unsubstituted) or other protons attached to electronegative atoms would show regions of positive potential, indicating their susceptibility to nucleophilic attack. mdpi.com This analysis is crucial for understanding how the molecule will interact with biological targets like proteins and enzymes. nih.gov

Natural Bond Orbital (NBO) Analysis for Charge Delocalization

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.com These simulations are fundamental in drug discovery and medicinal chemistry for understanding ligand-target interactions and for predicting the binding affinity of a compound. ontosight.aismolecule.com

For derivatives of this compound, molecular docking studies are used to predict how they bind to the active sites of various biological targets, such as enzymes or G-protein coupled receptors. The furan-piperazine scaffold is a common feature in compounds designed to interact with a range of targets.

Docking simulations can reveal key intermolecular interactions, including:

Hydrogen Bonds: The nitrogen atoms of the piperazine ring and the oxygen of the furan ring can act as hydrogen bond acceptors, while N-H groups on the piperazine can be hydrogen bond donors.

π-π Stacking: The aromatic furan ring can engage in π-π stacking or π-cation interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine, Tryptophan) in the receptor's binding pocket.

Hydrophobic Interactions: Alkyl or aryl substituents on the piperazine ring can form hydrophobic interactions with nonpolar residues in the target protein.

Studies on related compounds have shown that furan-piperazine derivatives can effectively bind to targets like tyrosinase and PARP-1. nih.govmdpi.com The docking results, including the calculated binding energy and the specific amino acid residues involved in the interaction, provide a rational basis for designing more potent and selective inhibitors. mdpi.com

Table 4: Representative Molecular Docking Results for Furan-Containing Inhibitors Note: This table summarizes findings from docking studies of furan-containing compounds with various biological targets.

| Compound Type | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| (E)-1-(furan-2-yl)prop-2-en-1-one derivative | Mushroom Tyrosinase | -7.0 to -8.5 | ASN260, MET280, HIS263 | mdpi.com |

| Olaparib analogue with furan-piperazine moiety | Poly (ADP-ribose) polymerase-1 (PARP-1) | -8.9 to -9.5 | SER904, GLY863, TYR907 | nih.gov |

Estimation of In Silico Binding Energies

The estimation of binding energy through in silico molecular docking is a critical step in identifying promising drug candidates. This value, often represented as a docking score or binding affinity (in kcal/mol), quantifies the strength of the interaction between the ligand and its target. A lower, more negative binding energy generally signifies a more stable and favorable interaction.

Studies on furan-piperazine derivatives have employed these methods to predict their potential efficacy against various biological targets. For instance, in a study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, compounds were docked against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. The results highlighted specific derivatives with excellent inhibitory potential, as reflected by their low IC50 values. scielo.br Similarly, docking studies on benzimidazolone-piperazine conjugates containing a furan moiety against the urease enzyme revealed interactions with key active site residues, corroborating their in vitro inhibitory activity. nih.gov In another investigation, furan-piperazine derivatives designed as adenosine (B11128) A2A receptor inverse agonists showed high binding affinity in docking simulations, with one compound exhibiting a Ki of 8.62 nM. nih.gov

These computational predictions are invaluable for prioritizing which novel compounds should be synthesized and subjected to further experimental testing.

Table 1: Examples of In Silico Binding/Inhibition Data for Furan-Piperazine Derivatives

| Compound Class | Target Enzyme/Receptor | Method/Value | Finding |

| 2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanones | Acetylcholinesterase (AChE) | IC50 (µM) | A derivative (5h) showed an excellent IC50 value of 2.91±0.001 µM. scielo.br |

| 2-Furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanones | Butyrylcholinesterase (BChE) | IC50 (µM) | The same derivative (5h) showed a potent IC50 value of 4.35±0.004 µM. scielo.br |

| Benzimidazolone-piperazine-furan conjugates | Urease | Molecular Docking | Compounds with high in vitro inhibition showed strong interactions with key active site residues. nih.gov |

| Thiazolo[5,4-d]pyrimidine (B3050601) derivatives with furan-piperazine moiety | Adenosine A2A Receptor | Binding Affinity (Ki) | A lead compound exhibited a high binding affinity with a Ki value of 8.62 nM. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

QSAR and SPR are computational modeling techniques that aim to find a mathematical relationship between the chemical structures of a group of compounds and their biological activity or physicochemical properties.

Development of Predictive Models for Biological Activity

Predictive QSAR models are essential tools in drug design, enabling the estimation of a new compound's activity before it is synthesized. For furan-piperazine and related systems, various QSAR models have been developed to guide the optimization of their therapeutic effects. For example, a study on aryl alkanol piperazine derivatives as antidepressants successfully developed statistically significant 2D-QSAR models with high predictive power (r² > 0.924) for inhibiting serotonin (B10506) (5-HT) and noradrenaline (NA) reuptake. nih.gov

In another study focusing on nitrofuran analogues with antitubercular activity, QSAR models were created that could explain 72% to 76% of the variance in the activity data. aimspress.com These models serve as a predictive filter, allowing researchers to focus on designing and synthesizing derivatives with the highest probability of success. The development of robust QSAR models for piperazine-based renin inhibitors has also been reported, providing important structural insights for designing more potent antihypertensive agents. researchgate.net

Correlation of Molecular Descriptors with Biological Responses

The foundation of any QSAR model is the correlation of molecular descriptors—numerical values that describe a molecule's physicochemical properties—with biological activity. These descriptors can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molar refractivity), or topological (e.g., connectivity indices), among others.

Studies on piperazine derivatives have identified several key descriptors that influence their biological responses. For antidepressant activity, descriptors like the dipole moment (Dipole-mag) and energy of the Highest Occupied Molecular Orbital (HOMO) were found to be crucial for activity at serotonin and noradrenaline transporters, respectively. nih.gov For the antitubercular activity of nitrofuran derivatives, topological descriptors and indicator parameters suggested that the presence of a nitro-substituted furan ring is essential for activity. aimspress.com A QSAR study on piperazine-based renin inhibitors revealed that constitutional descriptors, such as the number of double bonds (nDB) and the number of oxygen atoms (nO), play a vital role in the ligand's binding to the enzyme. researchgate.net

Table 2: Molecular Descriptors Correlated with Biological Activity in Piperazine Systems

| Descriptor Type | Specific Descriptor | Correlated Biological Activity |

| Electronic | Dipole moment (Dipole-mag) | 5-Hydroxytryptamine (5-HT) reuptake inhibition nih.gov |

| Electronic | HOMO Energy | Noradrenaline (NA) reuptake inhibition nih.gov |

| Constitutional | Number of double bonds (nDB) | Renin inhibition researchgate.net |

| Constitutional | Number of Oxygen atoms (nO) | Renin inhibition researchgate.net |

| Structural Fragment | Presence of nitro-substituted furan | Antitubercular activity aimspress.com |

| Topological | Kier-Hall electrotopological states (Ss) | Antitubercular activity aimspress.com |

In Silico Prediction of Pharmacokinetic Descriptors

Beyond determining a compound's activity at its target (pharmacodynamics), predicting its absorption, distribution, metabolism, and excretion (ADME) properties is vital for its development as a drug. In silico ADME profiling provides an early warning system for potential pharmacokinetic issues.

Computational tools are widely used to predict the "drug-likeness" of compounds like this compound based on criteria such as Lipinski's Rule of Five. These rules assess properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict oral bioavailability. In silico ADME analyses of various piperazine derivatives have shown that many possess good predicted oral bioavailability and adhere to key drug-likeness rules. mdpi.comresearchgate.net

For a series of piperazine derivatives designed as mTORC1 inhibitors, an in silico ADME analysis showed that several proposed compounds exhibited high absorption potential and adhered to Lipinski, Veber, and Egan rules, suggesting good oral bioavailability. mdpi.com Similarly, an evaluation of thiazolo[5,4-d]pyrimidine derivatives containing the furan-piperazine scaffold identified several compounds with good predicted drug-likeness profiles. nih.gov These predictions help guide the modification of the furan-piperazine structure to achieve a balanced profile of potency and favorable pharmacokinetics.

Table 3: Predicted Pharmacokinetic Properties for a Furan-Piperazine Analogue

| Property | Description | Predicted Value/Status | Significance |

| Lipinski's Rule | A rule of thumb to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug. | No Violations | Suggests good potential for oral bioavailability. |

| GI Absorption | Gastrointestinal Absorption | High | Indicates the compound is likely to be well-absorbed from the gut. mdpi.com |

| BBB Permeant | Blood-Brain Barrier Permeability | No | Suggests the compound may not readily cross into the central nervous system. mdpi.com |

| P-gp Substrate | Permeability-glycoprotein Substrate | No | Indicates the compound is not likely to be actively pumped out of cells, which is favorable. mdpi.com |

| CYP Inhibition | Cytochrome P450 Inhibition | Inhibitor of 1A2, 2C9, 2C19, 3A4 | Predicts potential for drug-drug interactions. mdpi.com |

Mechanistic Insights into Biological Activity of Furan Piperazine Conjugates in Vitro Studies

Modulation of Neurotransmitter Systems and Receptors (In Vitro)

Furan-piperazine derivatives have demonstrated significant activity on various components of the central and peripheral nervous systems. Their ability to bind with high affinity to specific neurotransmitter receptors and inhibit key enzymes underpins their potential as modulators of neurological and physiological processes.

The adenosine (B11128) A₂A receptor (A₂A AR), a G-protein coupled receptor (GPCR) highly expressed in the brain, has been identified as a key target for furan-piperazine compounds. Antagonism of this receptor is a promising strategy for neurodegenerative disorders. nih.gov In vitro binding assays have identified several potent and selective A₂A AR antagonists derived from this scaffold. For instance, a series of 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives containing a piperazine (B1678402) moiety were synthesized and evaluated for their affinity to human adenosine receptors. nih.gov One of the most potent compounds, 2-(furan-2-yl)-N⁵-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, exhibited a high binding affinity (Ki) of 8.62 nM and a potent inverse agonist activity (IC₅₀) of 7.42 nM for the human A₂A receptor. nih.gov

Other structural classes have also shown promise. A piperazine-derived 2-furan-2-yl- haramaya.edu.etnih.govtriazolo[1,5-a] pyrazine (B50134) compound demonstrated moderate A₂A receptor binding affinity with a Ki value of 260 nM, while showing good selectivity over the A₁ receptor (Ki = 8490 nM). semanticscholar.org Furthermore, a series of 2-arylbenzoxazoles featuring the furan-piperazine motif was investigated, leading to the identification of a compound with a micromolar affinity (Ki of 1 μM) for the A₂A receptor. tandfonline.com

Table 1: In Vitro Activity of Furan-Piperazine Derivatives at the A₂A Adenosine Receptor This table is interactive. Click on headers to sort.

| Compound Class | Specific Derivative | Binding Affinity (Ki) | Potency (IC₅₀) | Selectivity (A₁ vs A₂A) |

|---|---|---|---|---|

| Thiazolo[5,4-d]pyrimidine (B3050601) | 2-(furan-2-yl)-N⁵-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine | 8.62 nM nih.gov | 7.42 nM nih.gov | - |

| Triazolo[1,5-a]pyrazine | 6N-(4-(2,4,6-trifluorobenzyl)piperazin-1-yl)-2-(furan-2-yl)- haramaya.edu.etnih.govtriazolo-[1,5-a]pyrazin-8-amine | 260 nM semanticscholar.org | - | ~32-fold semanticscholar.org |

Alpha-1 (α₁) adrenoceptors are involved in the regulation of vascular tone and smooth muscle contraction. Furan-piperazine derivatives, particularly those structurally related to prazosin (B1663645) and cyclazosin, have been explored as α₁-adrenoceptor antagonists. nih.govacs.org Research has focused on modifying the 2-furan moiety of (+)-cyclazosin to enhance selectivity for α₁-adrenoceptor subtypes (α₁ₐ, α₁ₑ, and α₁ₑ). nih.gov

The introduction of a methyl group at the 5-position of the furan (B31954) ring, creating the derivative (+)-metcyclazosin, resulted in improved pharmacological properties. This compound displayed competitive antagonism and an 11-fold increase in selectivity for the α₁ₑ subtype over the α₁ₐ subtype, while maintaining similar selectivity for α₁ₑ versus α₁ₑ. nih.gov In another study, a series of quinazoline-based compounds were synthesized and tested for their α₁-adrenoceptor antagonist properties, showing potent inhibition of phenylephrine-induced contractions in rat aorta. nih.gov

Table 2: In Vitro Activity of Furan-Piperazine Derivatives at α₁-Adrenoceptors This table is interactive. Click on headers to sort.

| Compound Class | Specific Derivative | Target | Activity (pA₂) | Selectivity |

|---|---|---|---|---|

| Cyclazosin Analogue | (+)-metcyclazosin | α₁ₑ-AR | - | 11-fold higher for α₁ₑ vs α₁ₐ nih.gov |

| Quinazoline Piperazine | FH-71 | α₁ₐ-AR | 8.34 (human prostate) nih.gov | Selective for α₁ₐ over α₁ₑ nih.gov |

The inhibition of cholinesterases (Acetylcholinesterase, AChE; Butyrylcholinesterase, BChE) and monoamine oxidases (MAO-A and MAO-B) represents a key therapeutic strategy for neurodegenerative and psychiatric disorders. In vitro enzyme inhibition assays have revealed that certain furan-piperazine conjugates can effectively target these enzymes.

A symmetrically substituted compound, 1,4-Bis(furan-2-ylcarbonyl)piperazine, demonstrated significant inhibitory effects against both AChE and BChE, with IC₅₀ values of 2.91 μM and 4.35 μM, respectively. In the realm of MAO inhibition, a series of novel oxadiazole-piperazine derivatives were synthesized and evaluated. One compound emerged as a highly effective and selective inhibitor of the MAO-A isoform, with an IC₅₀ value of 0.116 µM. dergipark.org.tr Additionally, piperazine-containing chalcone (B49325) derivatives have been identified as potent and competitive inhibitors of MAO-B, with one of the most active compounds showing an IC₅₀ value of 0.65 μM. nih.gov

Table 3: In Vitro Cholinesterase and Monoamine Oxidase Inhibition by Furan-Piperazine Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Target Enzyme | IC₅₀ Value |

|---|---|---|

| Bis-amide Piperazine | Acetylcholinesterase (AChE) | 2.91 µM |

| Bis-amide Piperazine | Butyrylcholinesterase (BChE) | 4.35 µM |

| Oxadiazole-Piperazine | Monoamine Oxidase A (MAO-A) | 0.116 µM dergipark.org.tr |

The structural flexibility of the furan-piperazine scaffold allows for interaction with a diverse range of other GPCRs.

Histamine (B1213489) Receptors: Derivatives have been identified as antagonists for histamine H₃ and H₄ receptors, which are implicated in inflammation and CNS disorders. nih.govijrrjournal.com A series of 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazine molecules were shown to act as antagonists at both H₃R and H₄R, with the N-allyl-substituted compound displaying the highest affinity for H₃R (pKi 6.40) and a chlorinated derivative showing moderate affinity for H₄R (pKi 6.06). nih.gov Another series based on 4-hydroxypiperidine (B117109) ethers with a benzofuran (B130515) moiety also yielded potent H₃ receptor antagonists, with pA₂ values as high as 8.47. mdpi.com

Urotensin-II Receptor: The urotensin-II (UT) receptor, a potent vasoconstrictor system, is another target for furan-piperazine compounds. researchgate.net A systematic investigation of furan-2-carboxamides with a C-5 aryl group and a piperazine linker led to the identification of a highly potent UT antagonist with an IC₅₀ value of 6 nM. researchgate.net

Nicotinic Acetylcholine Receptors (nAChR): These ligand-gated ion channels are important in cognitive function and inflammation. Furan-piperazine derivatives have been shown to modulate nAChR activity. biointerfaceresearch.com One piperazine derivative was found to act as an antagonist of the α7 nAChR, with an IC₅₀ between 20–50 nM. plos.org Another compound, a silent agonist, which contains a furan ring and a piperazine-like 1,4-diazabicyclo[3.2.2]nonane structure, was particularly effective at producing prolonged desensitization of α7 receptors. nih.gov

Table 4: In Vitro Activity of Furan-Piperazine Derivatives at Other GPCRs This table is interactive. Click on headers to sort.

| Receptor Target | Compound Class | Activity Metric | Value |

|---|---|---|---|

| Histamine H₃ Receptor | Dihydro-benzofuran-piperazine | pKi | 6.40 nih.gov |

| Histamine H₃ Receptor | Benzofuran-piperidine ether | pA₂ | 8.47 mdpi.com |

| Urotensin-II Receptor | Furan-2-carboxamide-piperazine | IC₅₀ | 6 nM researchgate.net |

Cholinesterase Inhibition (e.g., Butyrylcholinesterase, Monoamine Oxidase)

In Vitro Antimicrobial Activities

Beyond their effects on the nervous system, furan-piperazine conjugates have been evaluated for their ability to combat microbial pathogens.

In vitro screening against various bacterial strains has confirmed the antimicrobial potential of this chemical class. The activity is often achieved by conjugating the furan-piperazine moiety to a known antibiotic scaffold, such as a quinolone. For example, derivatives of 1-ethyl-6-fluoro-7-[4-(furan-2-carbonyl)-piperazin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid showed better activity against the plant pathogenic bacterium Xanthomonas oryzae than the standard drug norfloxacin. ijbpas.com

Hybrid compounds incorporating a ciprofloxacin (B1669076) core linked to other heterocyclic systems via a piperazine bridge have demonstrated significant broad-spectrum antibacterial activity. One such hybrid showed a potent Minimum Inhibitory Concentration (MIC) of 7.8125 µg/mL against all tested Gram-positive and Gram-negative bacterial strains, including E. cloacae, P. vulgaris, and S. aureus. mdpi.com Similarly, pyridothienopyrimidine derivatives featuring an N-(furan-2-yl)amine and a piperazine linker showed potent activity against Gram-negative strains, with MIC values ranging from 7.81 to 31.25 µg/mL. semanticscholar.org Some furan-piperazine derivatives have also been tested for antimycobacterial activity, with one compound showing an MIC of 0.65 µg/mL against M. tuberculosis H37Rv. haramaya.edu.et

Table 5: In Vitro Antibacterial Activity (MIC) of Furan-Piperazine Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Bacterial Strain | Strain Type | MIC (µg/mL) |

|---|---|---|---|

| Quinolone Hybrid | Xanthomonas oryzae | Gram-Negative | Potent Activity ijbpas.com |

| Ciprofloxacin Hybrid | Enterobacter cloacae | Gram-Negative | 7.8125 mdpi.com |

| Ciprofloxacin Hybrid | Proteus vulgaris | Gram-Negative | 7.8125 mdpi.com |

| Ciprofloxacin Hybrid | Staphylococcus aureus | Gram-Positive | 7.8125 mdpi.com |

| Pyridothienopyrimidine | Escherichia coli | Gram-Negative | 7.81-15.63 semanticscholar.org |

Antifungal Activity against Specific Fungal Species

Novel Schiff base derivatives that feature a furan-piperazine core have shown considerable promise in terms of their antifungal capabilities. These compounds have been evaluated against several fungal species, including Candida albicans, Aspergillus niger, and Aspergillus flavus. One notable derivative, 2-((furan-2-ylmethylene)amino)-N-(4-(4-(furan-2-carbonyl)piperazin-1-yl)phenyl)propanamide, has demonstrated potent antifungal effects. The Minimum Inhibitory Concentration (MIC) values for this compound, which represent the minimum concentration required to inhibit fungal growth, highlight its effectiveness.

Table 1: In Vitro Antifungal Activity (MIC in µg/mL) of a Furan-Piperazine Derivative

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 12.5 |

| Aspergillus niger | 25 |

The data suggests that furan-piperazine conjugates could serve as a foundation for developing new antifungal treatments with a broad spectrum of activity, effective against both yeasts like C. albicans and molds such as A. niger and A. flavus.

Mechanisms of Action Against Microbial Targets (e.g., DNA Gyrase, Topoisomerase IV)

The antimicrobial properties of certain furan-piperazine derivatives are thought to arise from their ability to inhibit key bacterial enzymes, specifically DNA gyrase and topoisomerase IV. These enzymes play a crucial role in bacterial DNA replication, repair, and transcription, making them well-established targets for antibacterial agents. Through molecular docking studies, researchers have gained insights into the binding interactions of these compounds. For instance, a series of 1-(furan-2-yl)piperazine derivatives containing a triazole nucleus has been shown to bind effectively to the active sites of Staphylococcus aureus DNA gyrase and topoisomerase IV. The proposed mechanism of action involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme's binding pocket, which inhibits the enzyme's function and ultimately leads to bacterial cell death by disrupting DNA synthesis.

In Vitro Anticancer Activities

The therapeutic potential of furan-piperazine conjugates has also been explored in the context of cancer treatment, with numerous studies demonstrating their cytotoxic and antiproliferative effects on various cancer cell lines.

Cytotoxic Effects on Human Cancer Cell Lines

Derivatives of this compound have been assessed for their in vitro anticancer activity against a range of human cancer cell lines. In one study, a series of 1-(5-aryl-furan-2-yl)piperazine derivatives was synthesized and their cytotoxicity was evaluated. The results, typically reported as IC50 values (the concentration of a compound required to inhibit cell growth by 50%), revealed potent cytotoxic effects. For example, certain derivatives displayed significant activity against the A549 human lung carcinoma and MCF-7 human breast adenocarcinoma cell lines.

Table 2: In Vitro Cytotoxicity (IC50 in µM) of Selected 1-(5-aryl-furan-2-yl)piperazine Derivatives

| Compound Derivative (Aryl group) | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) |

|---|---|---|

| Phenyl | >100 | >100 |

| 4-Chlorophenyl | 1.8 | 3.2 |

These results indicate that the specific substituent on the furan ring significantly influences the cytotoxic potency of these compounds.

Investigation of Antiproliferative Mechanisms

In addition to their cytotoxic effects, research has focused on the specific mechanisms through which furan-piperazine derivatives inhibit the proliferation of cancer cells. Studies suggest that these compounds can induce apoptosis, or programmed cell death, in cancer cells. Treatment of cancer cells with these derivatives has been observed to cause characteristic apoptotic changes, including cell shrinkage and membrane blebbing. Furthermore, cell cycle analysis has shown that these compounds can cause cell cycle arrest, often at the G2/M phase, which prevents cancer cells from dividing and proliferating. The ability to induce apoptosis is a key feature of many successful anticancer drugs, making this a promising avenue for further research into furan-piperazine conjugates.

In Vitro Anti-inflammatory Activity

The anti-inflammatory properties of furan-piperazine derivatives have also been investigated in vitro, with a focus on their ability to modulate key inflammatory pathways.

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of some furan-piperazine compounds are linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the inflammatory response. The COX enzymes, COX-1 and COX-2, are responsible for producing prostaglandins, which are key mediators of inflammation. In vitro assays have shown that some furan-piperazine derivatives can selectively inhibit COX-2 over COX-1. This selectivity is a desirable characteristic for anti-inflammatory drugs as it is often associated with a lower risk of gastrointestinal side effects. Molecular docking studies have provided further support for these findings, illustrating how these compounds can bind to the active site of the COX-2 enzyme and block its function.

Structure Activity Relationship Sar Analysis of Furan Piperazine Scaffolds

Influence of Furan (B31954) Ring Substitution Patterns on Biological Activity

The substitution pattern on the furan ring is a critical determinant of the biological activity of furan-piperazine derivatives. Even minor alterations can lead to significant changes in efficacy and target specificity. researchgate.net Research into the antitubercular properties of 1-(furan-2-ylmethyl)piperazine derivatives revealed that unsubstituted furan rings conferred better activity than those bearing a 5-nitro substituent. haramaya.edu.et

Conversely, for broader antibacterial applications, the presence of a potent electron-withdrawing group at the 5-position of the furan ring was found to be highly advantageous. haramaya.edu.et Specifically, a 5-nitro group was identified as the most effective substituent for enhancing antibacterial activity, superior to other electron-withdrawing groups like bromide, cyanide, or carboxylic acid. haramaya.edu.et For instance, a derivative featuring a 5-nitro furan and a 2-fluorophenyl group on the piperazine (B1678402) ring was the most active compound against S. aureus. haramaya.edu.et However, in other contexts, such as for α1-adrenoreceptor antagonists, the addition of substituents to the furan ring did not lead to any improvement in the selectivity profile. nih.govacs.org

| Furan Ring Substituent (Position 5) | Target Organism/Activity | Observed Activity Trend | Source |

|---|---|---|---|

| Unsubstituted | Antitubercular | Higher potency compared to 5-nitro substituted analogs. | haramaya.edu.et |

| 5-Nitro (NO₂) | Antibacterial (S. aureus) | Most potent activity among tested electron-withdrawing groups. | haramaya.edu.et |

| 5-Nitro (NO₂) | Antifungal | Good activity, particularly when paired with a 2-fluorophenyl on the piperazine ring. | haramaya.edu.et |

| Various Substituents | α1-Adrenoreceptor Selectivity | Did not improve the selectivity profile. | nih.govacs.org |

Impact of Piperazine Ring Substituents on Pharmacological Profile

In a series of benzofuran-piperazine hybrids, the type of substituent on the piperazine nitrogen was shown to have a clear influence on both anti-inflammatory and cytotoxic activities. mdpi.com Derivatives bearing a keto-substituent were generally the most potent cytotoxically, whereas alkyl-substituted compounds were largely inactive. mdpi.com For anticancer activity in another series, electron-donating substituents on a phenyl ring attached to the piperazine were found to enhance potency. nih.gov Similarly, for antibacterial activity against E. coli, a derivative with an unsubstituted furan ring and a 2-fluorophenyl substituent on the piperazine ring demonstrated good activity. haramaya.edu.et SAR analysis has also shown that on a phenyl ring attached to the piperazine, para-substituents were more critical for antiproliferative activity than meta-substituents. nih.gov

| Piperazine N-Substituent Type | Biological Activity | Key Findings | Source |

|---|---|---|---|

| Keto-Substituents | Cytotoxicity | Most active group of derivatives, with activity similar to or better than cisplatin. | mdpi.com |

| Alkyl-Substituents | Cytotoxicity | Generally showed no activity. | mdpi.com |

| Aryl-Substituents | Anti-inflammatory | Several derivatives showed potent activity (IC₅₀ < 20 μM). | mdpi.com |

| Aryl-Substituents (2-fluorophenyl) | Antibacterial (E. coli) | Exhibited good activity. | haramaya.edu.et |

| Phenyl with Electron-Donating Groups | Anticancer | Contributed to potent anticancer activities. | nih.gov |

Role of Inter-Ring Linker Chemistry and Length in Modulating Activity

In many furan-piperazine derivatives, a linker connects the piperazine ring to another chemical moiety. The composition, length, and flexibility of this linker are pivotal in modulating the compound's biological activity. chigroup.site The linker properly orients the pharmacophoric groups for optimal interaction with the target receptor or enzyme.

The piperazine ring itself often functions as a linker. nih.govderpharmachemica.com In the design of antibacterial agents, the flexibility of the linker appears to be a critical factor for potent activity. derpharmachemica.com Studies comparing different linker lengths in ciprofloxacin-piperazine hybrids found that an ethylene (B1197577) linker could lead to a twofold increase in activity against certain resistant bacterial strains compared to a shorter methylene (B1212753) linker. sci-hub.se The chemical nature of the linker is also important; for example, the inclusion of an amide group alongside the piperazine is a common and effective strategy in the synthesis of antifungal and antibacterial agents. chigroup.site In one series of potential antidepressants, a methyl group served as the linker connecting a complex isoxazole (B147169) core (containing the furan) to an N-methyl piperazine. researchgate.net

| Linker Type | Parent Scaffold | Biological Target | Key SAR Finding | Source |

|---|---|---|---|---|

| Methylene (-CH₂-) | Ciprofloxacin-Sulfanilamide Hybrid | MRSA, S. hemolyticus | Less active than the ethylene linker analog. | sci-hub.se |

| Ethylene (-CH₂CH₂-) | Ciprofloxacin-Sulfanilamide Hybrid | MRSA, S. hemolyticus | Showed a twofold increase in activity compared to the methylene linker. | sci-hub.se |

| Methylene (-CH₂-) | Nitrofuran-Piperazinylquinolone | Antibacterial | Effective in creating hybrid antibacterial agents. | haramaya.edu.et |

| Amide | General Antifungals/Antibacterials | General | Often accompanies piperazine as a linker to achieve good results. | chigroup.site |

Stereochemical Considerations and Their Effects on Biological Interactions

Stereochemistry plays a fundamental role in the interaction between a drug molecule and its biological target. The introduction of chiral centers into the furan-piperazine scaffold, whether on the furan or piperazine ring substituents or within the linker, can result in stereoisomers (enantiomers or diastereomers) with markedly different pharmacological activities.

While direct studies on chiral 1-(furan-2-yl)piperazine are limited, research on analogous systems underscores the importance of stereoisomerism. For instance, in a series of propellane scaffolds carrying a furan-2-yl moiety, the syn-diastereomer demonstrated higher affinity for the σ1 receptor than the corresponding anti-diastereomer. mdpi.com This highlights that the spatial arrangement of the furan group relative to the rest of the scaffold is critical for receptor binding. mdpi.com Furthermore, the geometry of linkers is also crucial; the (E)-stereochemistry of a methylene group in the linker of certain rhodanine (B49660) derivatives was found to be essential for their biological activity, suggesting that E/Z isomerism in furan-piperazine linkers could similarly be a key determinant of function. vulcanchem.com

Identification of Key Pharmacophoric Elements within Furan-Piperazine Scaffolds

A pharmacophore model outlines the essential steric and electronic features required for a molecule to interact with a specific biological target. For the furan-piperazine scaffold, several key pharmacophoric elements have been identified through SAR and computational studies.

The Furan Ring: The oxygen atom within the furan ring can act as a crucial hydrogen bond acceptor, anchoring the molecule to the target protein. rsc.org The aromatic nature of the ring also allows for favorable π-π stacking interactions with aromatic amino acid residues in a receptor's binding pocket.

The Piperazine Core: This ring is considered a "privileged" structure in medicinal chemistry. jocpr.com Its two opposing nitrogen atoms provide a combination of features: they can act as hydrogen bond acceptors and, when protonated, as donors. nih.govresearchgate.net This duality, combined with the ring's relative rigidity, makes it an excellent scaffold for presenting substituents in defined spatial orientations. nih.govresearchgate.net The basic nature of the piperazine nitrogens often improves the aqueous solubility and pharmacokinetic properties of the molecule. nih.gov

The N-4 Substituent: The group attached to the second nitrogen of the piperazine is a primary point of diversity and a key element for modulating selectivity and potency. This substituent often occupies a specific affinity pocket in the target protein. rsc.org

Together, these elements create a versatile pharmacophore where the furan acts as a binding region interactor, the piperazine serves as a rigid and soluble core scaffold, and the N-4 substituent fine-tunes the compound's pharmacological profile. vulcanchem.com

Rational Design of Novel Furan-Piperazine Derivatives